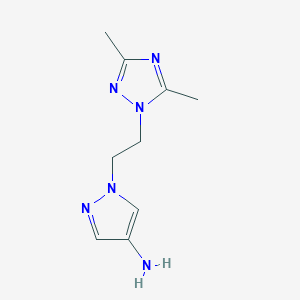
1-(2-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)ethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine is a compound that features both a triazole and a pyrazole ring in its structure. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.
Alkylation: The triazole is then alkylated using an alkyl halide to introduce the ethyl group.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated triazole with hydrazine and a suitable diketone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or pyrazole derivatives.
Applications De Recherche Scientifique
1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazole
- 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-imidazole
- 1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrrole
Uniqueness
1-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)-1H-pyrazol-4-amine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C9H14N6 |
|---|---|
Poids moléculaire |
206.25 g/mol |
Nom IUPAC |
1-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-7-12-8(2)15(13-7)4-3-14-6-9(10)5-11-14/h5-6H,3-4,10H2,1-2H3 |
Clé InChI |
URTWUWMYZDZFNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CCN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


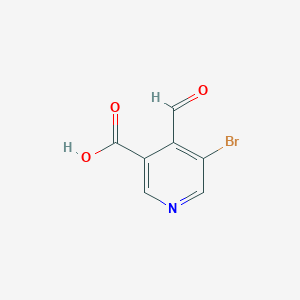
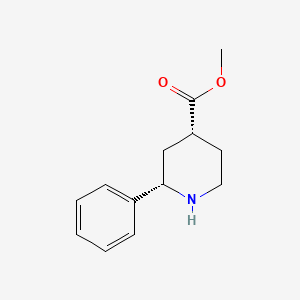
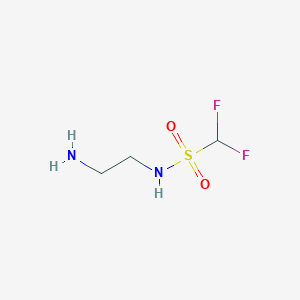


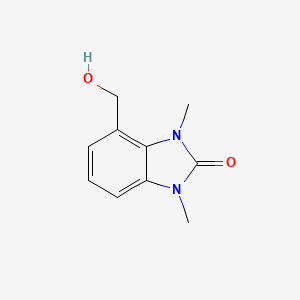
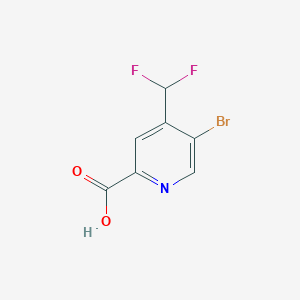
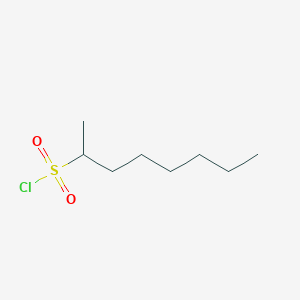

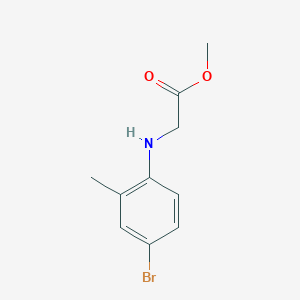
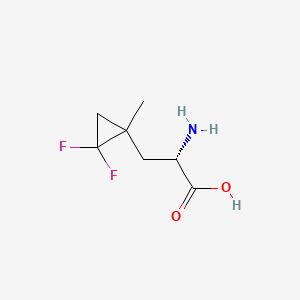

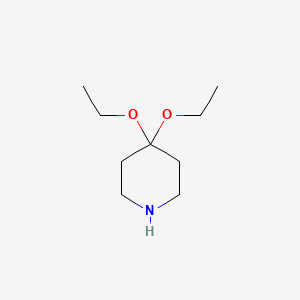
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
